![molecular formula C9H7BrOS B1311466 (5-Bromo-3-benzo[b]thienyl)methanol CAS No. 852180-52-0](/img/structure/B1311466.png)

(5-Bromo-3-benzo[b]thienyl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

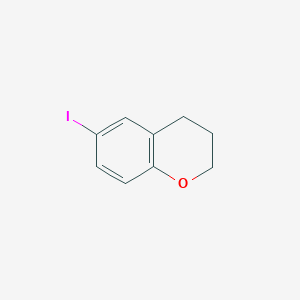

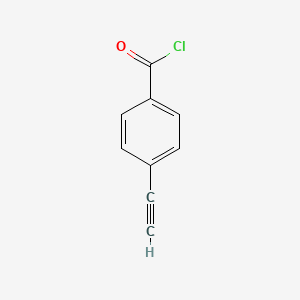

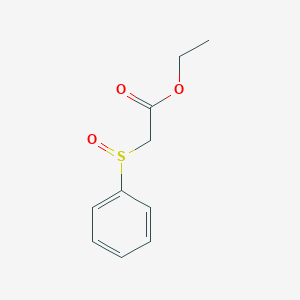

“(5-Bromo-3-benzo[b]thienyl)methanol” is a chemical compound with the linear formula C9H7BrOS . It has a molecular weight of 243.12 . This compound is used for research and development purposes .

Molecular Structure Analysis

The IUPAC name of this compound is (5-bromo-1-benzothien-3-yl)methanol . The InChI code is 1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 243.12 . The other physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Research has demonstrated the utility of brominated benzothiophenes, related to (5-Bromo-3-benzo[b]thienyl)methanol, in the synthesis of biologically active compounds. A notable study by Akbaba et al. (2010) reported the total synthesis of a natural product starting from a methoxymethyl-substituted aryl methyl ether, highlighting a methodological advancement in synthetic organic chemistry which could have implications for derivatives of this compound as well (Akbaba et al., 2010).

Marine Natural Products and Antibacterial Activity

The exploration of marine natural products has led to the identification of bromophenols with significant antibacterial activity. Compounds structurally related to this compound, extracted from marine algae, have shown potent antibacterial properties, underscoring the potential of brominated organics in drug discovery (Xu et al., 2003).

Advances in Polymer Solar Cells

In the field of materials science, derivatives of benzothiophene have been utilized to enhance the efficiency of polymer solar cells. Zhou et al. (2013) demonstrated that methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells led to significant improvements in device performance, indicating the relevance of benzothiophene derivatives in optimizing solar cell technologies (Zhou et al., 2013).

Crystal Structure Analysis

The structural elucidation of bromobenzohydrazides, which share a brominated aromatic core with this compound, has provided insights into the intermolecular interactions and stability of such compounds. Studies by Qu et al. (2008) and Peng et al. (2008) on the crystal structures of related compounds have advanced our understanding of molecular design and the role of halogens in directing crystal packing (Qu et al., 2008), (Peng et al., 2008).

Antioxidant Activity of Marine Algae Extracts

Further emphasizing the importance of brominated compounds, Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. These findings suggest that structurally similar compounds, including derivatives of this compound, could serve as valuable natural antioxidants (Li et al., 2011).

Mecanismo De Acción

The mechanism of action of “(5-Bromo-3-benzo[b]thienyl)methanol” is not specified in the search results. It’s often used in scientific research, ranging from organic synthesis to medicinal chemistry.

Propiedades

IUPAC Name |

(5-bromo-1-benzothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIMGJBVLBPXGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CS2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428727 |

Source

|

| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-52-0 |

Source

|

| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)

![(3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one](/img/structure/B1311404.png)